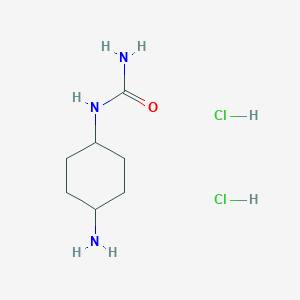
(4-Aminocyclohexyl)urea dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminocyclohexyl)urea dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3O and a molecular weight of 230.14 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminocyclohexyl)urea dihydrochloride typically involves the reaction of 4-aminocyclohexylamine with urea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminocyclohexyl)urea dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted urea compounds .
Applications De Recherche Scientifique
(4-Aminocyclohexyl)urea dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Aminocyclohexyl)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Aminocyclohexyl)urea
- (1r,4r)-4-aminocyclohexyl]urea dihydrochloride
- rac-[(1r,4r)-4-aminocyclohexyl]urea dihydrochloride
Uniqueness
(4-Aminocyclohexyl)urea dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C7H17Cl2N3O |
|---|---|
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
(4-aminocyclohexyl)urea;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-5-1-3-6(4-2-5)10-7(9)11;;/h5-6H,1-4,8H2,(H3,9,10,11);2*1H |
Clé InChI |
BLJHGOGIANSNGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NC(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
![6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)
![6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B12312298.png)
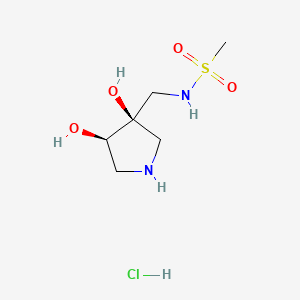

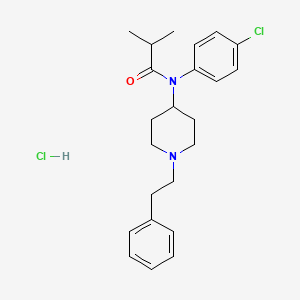




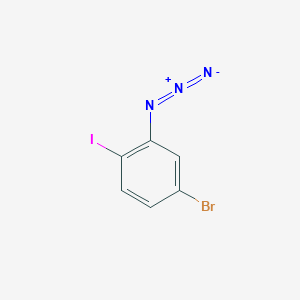
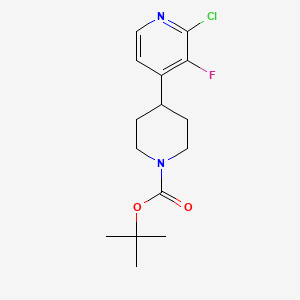
![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)
